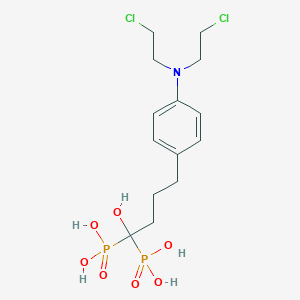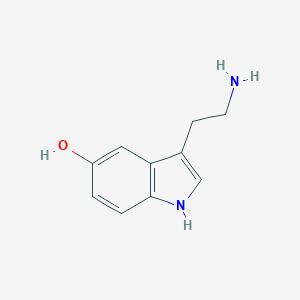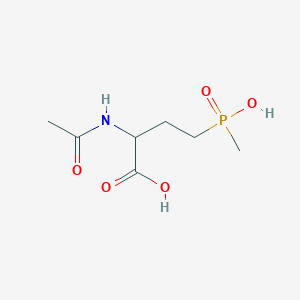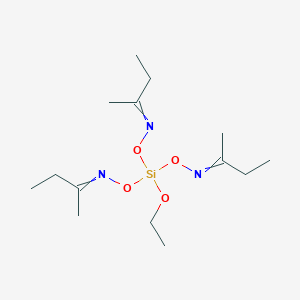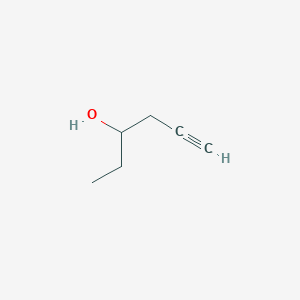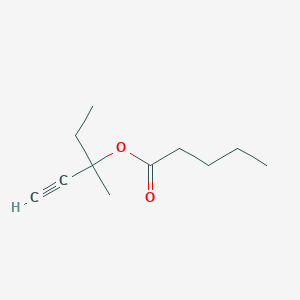
4,6-Diiodopyrimidin
Übersicht
Beschreibung
4,6-Diiodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2I2N2 It is a derivative of pyrimidine, where two iodine atoms are substituted at the 4th and 6th positions of the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
4,6-Diiodopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
The primary targets of 4,6-Diiodopyrimidine are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Diiodopyrimidine are as follows :
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Diiodopyrimidine. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8°C to maintain its stability . Other environmental factors that could potentially influence the compound’s action and efficacy include pH, temperature, and the presence of other substances in the environment.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4,6-Diiodopyrimidine are not fully understood due to limited research. As a pyrimidine derivative, it is likely to interact with various enzymes, proteins, and other biomolecules in the cell. Pyrimidines are known to be structural components of key molecules that participate in diverse cellular functions .
Cellular Effects
They are involved in the synthesis of DNA and RNA, which are crucial for cell function, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to interact with biomolecules at the molecular level, including binding interactions with enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4,6-Diiodopyrimidine in laboratory settings. It is known that the compound is a solid and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Metabolic Pathways
Pyrimidines are known to be involved in several metabolic pathways, including those related to the synthesis of DNA, RNA, lipids, and carbohydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodopyrimidine typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4,6-Diiodopyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diiodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding pyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Catalysts such as palladium complexes are used along with bases like potassium carbonate in organic solvents like tetrahydrofuran or toluene.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with functional groups like amino, thiol, or alkoxy groups.
Coupling Reactions: Products include biaryl or alkyne-substituted pyrimidines.
Reduction Reactions: Products include deiodinated pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-Iodo-6-methoxypyrimidine
- 4-Chloro-6-iodopyrimidine
- 2-Amino-4-iodopyrimidine
- 6-Iodopyrimidin-4-amine
Comparison: 4,6-Diiodopyrimidine is unique due to the presence of two iodine atoms, which significantly influence its reactivity and properties. Compared to similar compounds with single iodine substitutions or other halogen atoms, 4,6-Diiodopyrimidine exhibits distinct chemical behavior, particularly in substitution and coupling reactions. The dual iodine substitution also enhances its potential for halogen bonding, making it a valuable compound in the design of new molecules with specific biological activities.
Eigenschaften
IUPAC Name |
4,6-diiodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUFZJYMWUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578060 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19646-06-1 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4,6-Diiodopyrimidine in chemical synthesis?
A1: 4,6-Diiodopyrimidine serves as a versatile building block for synthesizing more complex molecules, particularly oligopyridines. [, ] Its reactivity stems from the iodine atoms, which can be readily substituted using palladium-catalyzed carbon-carbon coupling reactions. This allows chemists to introduce various groups and build diverse molecular architectures. For instance, researchers have used 4,6-diiodopyrimidine to create "double-bay" terpyridine ligands, which can bind metal ions like ruthenium to form coordination complexes. []
Q2: Are there any alternative synthetic routes to ligands typically synthesized using 4,6-diiodopyrimidine?
A3: Yes, alternative synthetic strategies have been explored. One example is the synthesis of 4,6-bis(di-2-pyridylamino)pyrimidine, which can be achieved through a one-pot reaction using readily available starting materials. [] This approach bypasses the use of 4,6-diiodopyrimidine and offers a potentially more efficient route to specific target molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


